![molecular formula C18H17FN2O2 B3009497 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922924-79-6](/img/structure/B3009497.png)

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

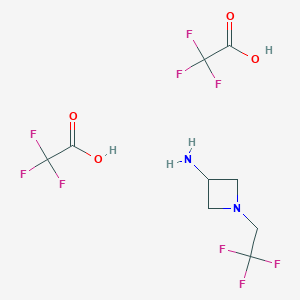

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neurological Studies

4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide derivatives have been investigated for their potential applications in neurological studies, particularly in the context of Alzheimer's disease. A related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been utilized in positron emission tomography (PET) studies to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. These studies have demonstrated significant decreases in receptor densities in the hippocampus and raphe nuclei of Alzheimer's patients compared to controls, correlating with worsening clinical symptoms and decreased glucose utilization in the brain. This suggests the potential utility of related fluoro-benzamide derivatives in the study and diagnosis of neurodegenerative conditions (Kepe et al., 2006).

Antimicrobial Applications

Compounds bearing the 4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide structure have shown promise in antimicrobial applications. For example, new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group have been synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was found to be crucial for enhancing antimicrobial efficacy, indicating the potential of fluoro-benzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).

Cancer Research

In the realm of cancer research, fluorine-containing benzamide analogs have been explored for their potential in imaging the sigma-2 receptor status of solid tumors using PET. These studies are crucial for understanding tumor biology and developing targeted therapies. Compounds with moderate to high affinity for sigma-2 receptors, radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in preclinical models, showcasing their potential as imaging agents for solid tumors (Tu et al., 2007).

Material Science

Fluoro-benzamide derivatives have also found applications in material science, particularly in the synthesis of polyamides with enhanced properties. For instance, a related compound, 4-fluoro-N-(2-fluorophenyl) benzamide, has been studied for its dimorphic behavior and potential in creating noncentric space groups for crystal engineering. This research contributes to the development of new materials with specific optical and structural properties, relevant for various industrial applications (Chopra & Row, 2005).

作用機序

Target of Action

Similar compounds have been identified as potent antagonists of the mglur1 receptor , which plays a crucial role in the central nervous system.

Mode of Action

Based on its structural similarity to other mglur1 antagonists, it can be inferred that it may bind to the mglur1 receptor and inhibit its activity .

Biochemical Pathways

Mglur1 receptors are known to regulate the inositol 1,4,5-trisphosphate (ip3) receptor-mediated ca2+ ion influx from the endoplasmic reticulum to the mitochondria . Therefore, it is plausible that this compound could influence these pathways.

Pharmacokinetics

It is noted that the introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

Similar compounds have demonstrated relatively potent antipsychotic-like effects in several animal models .

生化学分析

Biochemical Properties

The compound 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been found to interact with the sigma-1 receptor, a protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing important functions in brain cells .

Cellular Effects

In cellular contexts, this compound, through its interaction with the sigma-1 receptor, can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the sigma-1 receptor . This can lead to changes in gene expression and potentially influence enzyme activity .

特性

IUPAC Name |

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTZGLFQLXEVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B3009415.png)

![N-(6-{[(2-methylphenyl)methyl]sulfanyl}pyrimidin-4-yl)prop-2-enamide](/img/structure/B3009423.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)